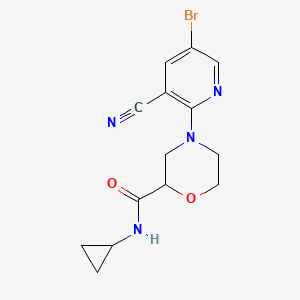![molecular formula C17H21F3N2O4 B12269688 2-(Morpholine-4-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine](/img/structure/B12269688.png)
2-(Morpholine-4-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholine-4-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine is a complex organic compound that features a morpholine ring and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholine-4-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine typically involves multiple steps, including the formation of the morpholine ring and the introduction of the trifluoromethoxyphenyl group. Common synthetic routes may involve:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethoxyphenyl Group: This step may involve the use of a trifluoromethoxybenzyl halide, which reacts with the morpholine derivative under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholine-4-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May act as a ligand in biochemical assays.
Medicine: Potential use in drug development due to its unique structure.
Industry: Applications in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Morpholine-4-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholine-4-carbonyl)-4-{[4-methoxyphenyl]methyl}morpholine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(Morpholine-4-carbonyl)-4-{[4-chlorophenyl]methyl}morpholine: Contains a chlorophenyl group instead of a trifluoromethoxyphenyl group.
Properties
Molecular Formula |
C17H21F3N2O4 |
|---|---|
Molecular Weight |
374.35 g/mol |
IUPAC Name |
morpholin-4-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone |
InChI |
InChI=1S/C17H21F3N2O4/c18-17(19,20)26-14-3-1-13(2-4-14)11-21-5-10-25-15(12-21)16(23)22-6-8-24-9-7-22/h1-4,15H,5-12H2 |
InChI Key |
DNVPSFJIWAGKDG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CN(CCO2)CC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12269610.png)
![2,4-Dimethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12269628.png)

![N-ethyl-2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B12269636.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B12269640.png)
![3-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B12269650.png)
![6-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline](/img/structure/B12269658.png)
![N-tert-butyl-1-[(oxolan-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12269665.png)
![Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-{[(3-methylquinoxalin-2-YL)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B12269672.png)
![4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12269675.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole](/img/structure/B12269682.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B12269693.png)
![5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12269707.png)
![2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B12269715.png)
